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Compound of Interest

Compound Name: 1-Pentanamine, N,N-diethyl

Cat. No.: B15496606

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for N,N-diethyl-1-
pentanamine, a tertiary amine of interest in various chemical and pharmaceutical research
domains. Due to the limited availability of direct experimental spectra for this specific
compound in public databases, this document presents a combination of predicted Nuclear
Magnetic Resonance (NMR) data and experimental data from its close structural homolog,
N,N-diethyl-1-butanamine, for Infrared (IR) spectroscopy and Mass Spectrometry (MS). This
approach provides a robust and scientifically grounded spectroscopic profile.

Data Presentation

The following tables summarize the key spectroscopic data for N,N-diethyl-1-pentanamine.

Table 1: Predicted *H NMR Data for N,N-diethyl-1-
pentanamine

Disclaimer: The following *H NMR data is predicted using computational models and should be
considered as an estimation. Experimental verification is recommended.
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
~2.40 q 4H N-(CH2CHs3)2
~2.30 t 2H N-CH2-(CH2)3-CHs
N-CH2-CHz-(CHz)2-
~1.45 m 2H
CHs
N-CH2-CH2-CH2-CHz2-
~1.30 m 4H
CHs
~1.00 t 6H N-(CH2CHs3)2
~0.90 t 3H N-(CHz)4-CHs

Table 2: Predicted **C NMR Data for N,N-diethyl-1-
pentanamine

Disclaimer: The following 3C NMR data is predicted using computational models and should be
considered as an estimation. Experimental verification is recommended.

Chemical Shift (ppm) Assignment

~52.0 N-CHa2-(CHz)3-CHs
~47.0 N-(CH2CHs)2

~32.0 N-CHa2-CH2-(CHz)2-CHs
~29.0 N-(CHz)2-CH2-CH2-CHs3s
~225 N-(CH2)3-CH2-CHs
~14.0 N-(CHz)a-CHs

~12.0 N-(CH2CHs)2

Table 3: Representative Infrared (IR) Spectroscopy Data
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Note: As experimental IR data for N,N-diethyl-1-pentanamine is not readily available, the
following are the expected characteristic absorption bands for a tertiary aliphatic amine.

Wavenumber (cm~?) Intensity Assignment
2960-2850 Strong C-H stretching (alkyl)
1470-1450 Medium C-H bending (alkyl)
1250-1020 Medium-Weak C-N stretching

Table 4: Representative Mass Spectrometry (MS) Data
for N,N-diethyl-1-butanamine

Disclaimer: The following data is from the experimental mass spectrum of the structural analog
N,N-diethyl-1-butanamine and is presented as a likely fragmentation pattern for N,N-diethyl-1-
pentanamine. The molecular ion peak for N,N-diethyl-1-pentanamine would be at m/z 143.

m/z Relative Intensity Assignment

[M - CsH7]* (a-cleavage, loss

8 100% of propyl radical)
58 ~40% [C3HsN]*+

44 ~20% [C2HeN]*

129 ~10% [M]* (Molecular ion)

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard
procedures for the analysis of liquid aliphatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of N,N-diethyl-1-pentanamine is dissolved in
0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCls) in a clean, dry 5 mm NMR
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tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be
added for chemical shift calibration (O ppm).

H NMR Acquisition: The tH NMR spectrum is acquired on a 400 MHz or higher field
spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation
delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are
co-added to achieve an adequate signal-to-noise ratio.

13C NMR Acquisition: The 3C NMR spectrum is acquired on the same instrument, typically
operating at 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum
to single lines for each unique carbon atom. A wider spectral width is used, and a larger
number of scans (e.g., 1024 or more) are typically required due to the lower natural
abundance of the 13C isotope. A longer relaxation delay (e.g., 2-5 seconds) may be
necessary for the observation of quaternary carbons, although none are present in this
molecule.

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample like N,N-diethyl-1-pentanamine, a thin film is
prepared by placing a single drop of the liquid between two salt plates (e.g., NaCl or KBr).
The plates are gently pressed together to form a uniform film.

Data Acquisition: The salt plates are mounted in the sample holder of an FT-IR spectrometer.
A background spectrum of the clean, empty salt plates is recorded first. The sample
spectrum is then recorded, typically over the range of 4000 to 400 cm~1. The final spectrum
is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Sample Introduction and lonization: The sample is introduced into the mass spectrometer via
Gas Chromatography (GC-MS). A diluted solution of N,N-diethyl-1-pentanamine in a volatile
solvent (e.g., dichloromethane or hexane) is injected into the GC. The volatile amine is
separated from the solvent and other potential impurities on a capillary column (e.g., a non-
polar DB-5 or similar). The eluting compound then enters the ion source of the mass
spectrometer. Electron lonization (EI) is typically used, with a standard electron energy of 70
eV.
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* Mass Analysis and Detection: The resulting positively charged fragments and the molecular
ion are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a
quadrupole). The detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.

General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.
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 To cite this document: BenchChem. [Spectroscopic Profile of N,N-diethyl-1-pentanamine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15496606#spectroscopic-data-for-n-n-diethyl-1-
pentanamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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